3,6-Dicyclohexyl-5-methyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione
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Overview
Description
3,6-Dicyclohexyl-5-methyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a furo[3,4-c]pyrrole core, which is a fused ring system combining a furan and a pyrrole ring. The presence of cyclohexyl groups and a methyl group further adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dicyclohexyl-5-methyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione can be achieved through various synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction between a 1,4-dicarbonyl compound and an amine. In this case, the starting materials would include a suitable 1,4-dicarbonyl compound and cyclohexylamine. The reaction is typically carried out in the presence of a catalyst such as iron(III) chloride under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,6-Dicyclohexyl-5-methyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the furan ring.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexyl groups, using reagents such as alkyl halides under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, bases like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction could lead to tetrahydrofuran derivatives.
Scientific Research Applications
3,6-Dicyclohexyl-5-methyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which 3,6-Dicyclohexyl-5-methyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction pathways where the compound acts as a modulator.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Bis(1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diol
- 4-[4-(4-Hydroxy-3,5-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2,6-dimethoxyphenyl hexopyranoside
Uniqueness
3,6-Dicyclohexyl-5-methyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione is unique due to its specific substitution pattern with cyclohexyl and methyl groups, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
918413-17-9 |
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Molecular Formula |
C19H25NO3 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
1,4-dicyclohexyl-5-methylfuro[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C19H25NO3/c1-20-16(12-8-4-2-5-9-12)14-15(18(20)21)17(23-19(14)22)13-10-6-3-7-11-13/h12-13H,2-11H2,1H3 |
InChI Key |
YESWUTTVNRWYFW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C(=C(OC2=O)C3CCCCC3)C1=O)C4CCCCC4 |
Origin of Product |
United States |
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